6-Chloro-2-fluoropurine

Vue d'ensemble

Description

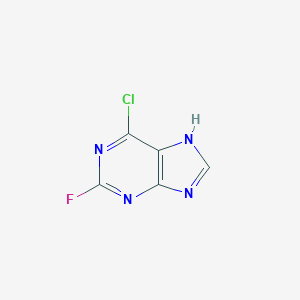

6-Chloro-2-Fluoropurine est un composé organique hétérocyclique appartenant à la classe des purines et des dérivés de purine. Il se caractérise par la présence d'un atome de chlore en position 6 et d'un atome de fluor en position 2 du cycle purine. Ce composé présente un intérêt significatif en chimie médicinale en raison de ses activités biologiques potentielles et de ses applications dans le développement de médicaments .

Applications De Recherche Scientifique

6-Chloro-2-Fluoropurine a plusieurs applications en recherche scientifique :

Biologie chimique : Le composé est utilisé dans l'étude des interactions avec les acides nucléiques et des mécanismes enzymatiques.

Développement de médicaments : Il sert de précurseur pour le développement d'agents thérapeutiques potentiels ciblant diverses maladies.

Mécanisme d'action

Le mécanisme d'action de this compound implique son incorporation dans des nucléosides, qui peuvent ensuite interagir avec des cibles biologiques telles que des enzymes et des acides nucléiques. La présence d'atomes d'halogène améliore l'affinité de liaison et la spécificité du composé envers ces cibles. Par exemple, ses dérivés peuvent inhiber les kinases dépendantes des cyclines en imitant les substrats naturels et en interférant avec le cycle cellulaire .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de 6-Chloro-2-Fluoropurine implique généralement l'halogénation de dérivés de purine. Une méthode courante est la réaction de Balz-Schiemann, où la 2-aminopurine est diazotée puis traitée avec de l'acide fluoroborique pour introduire l'atome de fluor en position 2. L'atome de chlore peut être introduit par des réactions de chloration utilisant des réactifs tels que le chlorure de thionyle ou l'oxychlorure de phosphore .

Méthodes de production industrielle

La production industrielle de this compound peut impliquer des versions optimisées des voies synthétiques décrites ci-dessus, en mettant l'accent sur la maximisation du rendement et de la pureté. L'utilisation de catalyseurs de transfert de phase et de conditions de réaction contrôlées peut améliorer l'efficacité du processus de synthèse .

Analyse Des Réactions Chimiques

Types de réactions

6-Chloro-2-Fluoropurine subit diverses réactions chimiques, notamment :

Substitution nucléophile : Les atomes de chlore et de fluor peuvent être déplacés par des nucléophiles tels que des amines, des thiols et des alcoolates.

Oxydation et réduction : Le cycle purine peut subir des réactions d'oxydation et de réduction, bien que celles-ci soient moins courantes pour les purines halogénées.

Réactions de couplage : Le composé peut participer à des réactions de couplage, telles que les couplages de Suzuki-Miyaura et de Buchwald-Hartwig, pour former des structures plus complexes.

Réactifs et conditions courants

Substitution nucléophile : Des réactifs tels que le méthylate de sodium, le thiolate de potassium et les amines primaires sont couramment utilisés en conditions basiques.

Réactions de couplage : Des catalyseurs au palladium, tels que Pd(PPh3)4, sont utilisés en présence de bases telles que le carbonate de césium.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des purines substituées avec divers groupes fonctionnels, qui peuvent être utilisés ultérieurement en chimie médicinale et dans le développement de médicaments .

Mécanisme D'action

The mechanism of action of 6-Chloro-2-Fluoropurine involves its incorporation into nucleosides, which can then interact with biological targets such as enzymes and nucleic acids. The presence of halogen atoms enhances the compound’s binding affinity and specificity towards these targets. For example, its derivatives can inhibit cyclin-dependent kinases by mimicking natural substrates and interfering with the cell cycle .

Comparaison Avec Des Composés Similaires

Composés similaires

- 2-Fluoropurine

- 6-Chloropurine

- 2,6-Difluoropurine

- 2,6-Dichloropurine

Unicité

6-Chloro-2-Fluoropurine est unique en raison de la présence simultanée d'atomes de chlore et de fluor, ce qui lui confère des propriétés physicochimiques distinctes. Cette double substitution améliore sa réactivité et son potentiel de formation de dérivés divers par rapport aux composés avec des substitutions halogénées uniques .

Activité Biologique

6-Chloro-2-fluoropurine (6C2FP) is a purine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly as an inhibitor of various kinases involved in cell cycle regulation and viral infections. This article reviews the biological activity of 6C2FP, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

This compound functions primarily as a competitive inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. The compound's structural modifications at the 6-position enhance its binding affinity to the ATP-binding site of CDK2, leading to significant inhibition of kinase activity. Studies have shown that compounds with suitable substituents at this position can exhibit up to 2000-fold selectivity for CDK2 over CDK1, making them valuable tools for studying cell cycle regulation and cancer therapy .

Structure-Activity Relationships (SAR)

The potency of 6C2FP and its derivatives can be attributed to specific structural features:

- Substituents at the 6-position : The introduction of different groups at this position has been shown to modulate inhibitory activity significantly. For example, larger lipophilic groups tend to enhance binding affinity, while smaller or polar groups decrease it.

- Selectivity : The selectivity profile for CDK2 over CDK1 is crucial for minimizing off-target effects. Compounds such as 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino)benzenesulfonamide exhibit remarkable selectivity with an IC50 value of 0.044 μM for CDK2 compared to 86 μM for CDK1 .

Antiviral Activity

This compound has been investigated for its antiviral properties, particularly against HIV-1 and hepatitis B virus (HBV). Its incorporation into purine nucleosides has shown promising results in inhibiting viral replication .

Inhibition of Kinases

Recent studies have highlighted the compound's effectiveness against various kinases:

| Compound | Target Kinase | IC50 (μM) | Selectivity |

|---|---|---|---|

| 6C2FP | CDK2 | 0.044 | ~2000-fold over CDK1 |

| 6C2FP | Nek2 | 0.15 | >5-fold over other kinases |

These findings suggest that 6C2FP could serve as a lead compound for developing selective kinase inhibitors .

Study on CDK Inhibition

In a study examining the effects of various purine derivatives, it was found that modifications at the C-6 position significantly influenced the binding affinity to CDK2. The introduction of bulky groups improved potency, while smaller groups led to reduced activity. This study established a clear SAR that can guide future drug design efforts .

Antiviral Research

In another study focusing on antiviral applications, researchers synthesized nucleosides derived from 6C2FP and tested their efficacy against HIV-1. The results indicated that these nucleosides could effectively inhibit viral replication in vitro, suggesting potential therapeutic applications in treating viral infections .

Propriétés

IUPAC Name |

6-chloro-2-fluoro-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFN4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRIYCIDCQDGQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415330 | |

| Record name | 6-CHLORO-2-FLUOROPURINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1651-29-2 | |

| Record name | 6-Chloro-2-fluoropurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001651292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-2-fluoropurine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03520 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1651-29-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-CHLORO-2-FLUOROPURINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-2-fluoropurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLORO-2-FLUOROPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/726CLW3V39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 6-chloro-2-fluoropurine a valuable building block in nucleoside chemistry?

A: this compound is a highly versatile intermediate in the synthesis of various biologically active nucleosides. Its structure, containing both a chlorine and a fluorine atom, allows for selective substitution reactions, enabling the creation of a wide array of modified purine nucleosides. [, , , , ] This versatility makes it particularly useful in developing potential antiviral and antitumor agents.

Q2: How does the structure of this compound-derived nucleosides impact their anti-HIV activity?

A: Research has shown that the antiviral activity of this compound-derived nucleosides against HIV-1 is significantly affected by modifications at the 2' position of the sugar moiety and the substituents on the purine ring. For example, 2'-fluoro-2',3'-unsaturated L-nucleosides derived from this compound exhibited promising anti-HIV activity. [] Furthermore, studies on 1,3-dioxolanylpurine nucleosides demonstrated that a guanine base replacing the 6-chloro-2-fluoro substituents led to the most potent anti-HIV-1 activity. [] These findings highlight the importance of specific structural motifs in conferring antiviral activity.

Q3: Can you give examples of how this compound is used in the synthesis of other nucleoside analogs?

A: this compound serves as a crucial starting point for synthesizing diverse nucleoside analogs. For instance, it can be reacted with various sugar moieties, such as 1,3-dioxolane [], 1,3-oxathiolane [, ], and 2'-fluoro-2',3'-unsaturated L-sugar derivatives [], to yield the corresponding nucleosides. The chlorine and fluorine atoms can then be selectively replaced with different functional groups, like amino, alkylamino, alkoxy, or thio substituents, further diversifying the resulting nucleoside library and potentially impacting their biological activities. [, ]

Q4: Are there any enzymatic methods for synthesizing this compound nucleosides?

A: Yes, thermostable nucleoside phosphorylases have been successfully employed for the enzymatic synthesis of this compound nucleosides. [] This approach utilizes uridine, thymidine, or 1-(β-D-arabinofuranosyl)uracil as pentofuranose donors and this compound as the acceptor. This enzymatic transglycosylation offers a potentially more sustainable and efficient alternative to traditional chemical synthesis methods.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.